molecular formula C22H24FN3O3 B11165880 1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165880
M. Wt: 397.4 g/mol
InChI Key: XJTSRXGLULSDRL-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Carbamoylation: The carbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes, receptors, and ion channels.

    Chemical Biology: It serves as a tool compound to study cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

1-butyl-N-[4-[(2-fluorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24FN3O3/c1-2-3-12-26-14-16(13-20(26)27)22(29)24-17-10-8-15(9-11-17)21(28)25-19-7-5-4-6-18(19)23/h4-11,16H,2-3,12-14H2,1H3,(H,24,29)(H,25,28)

InChI Key

XJTSRXGLULSDRL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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